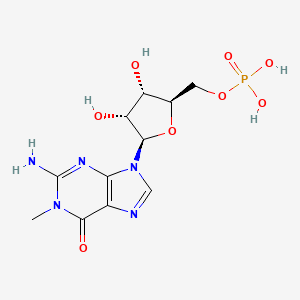

1-Methylguanosine 5'-(dihydrogen phosphate)

Description

1-Methylguanosine 5'-(dihydrogen phosphate) (1-MG5P) is a modified nucleoside monophosphate characterized by a guanine base methylated at the N1 position and a single phosphate group esterified to the 5'-hydroxyl of the ribose moiety. Its IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, with the molecular formula C₁₁H₁₇N₅O₈P⁺ and a molecular weight of 378.26 g/mol . The methyl group at the N1 position distinguishes it from canonical guanosine derivatives, influencing its electronic properties, solubility, and interactions with enzymes such as kinases and phosphatases .

Properties

CAS No. |

20309-92-6 |

|---|---|

Molecular Formula |

C11H16N5O8P |

Molecular Weight |

377.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O8P/c1-15-9(19)5-8(14-11(15)12)16(3-13-5)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

RQNAZTAAOUHEIL-KQYNXXCUSA-N |

Isomeric SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylguanosine 5’-(dihydrogen phosphate) typically involves the methylation of guanosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous solution with a base like sodium hydroxide to facilitate the methylation at the N1 position of the guanine base .

Industrial Production Methods: Industrial production of 1-Methylguanosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Mitsunobu Coupling for Phosphate Ester Formation

The Mitsunobu reaction enables direct phosphorylation of 1-methylguanosine using bis(pivaloyloxymethyl)-phosphate (bis-POM-phosphate) as the phosphate donor. This method, adapted for nucleoside monophosphates, proceeds via activation of the 5'-hydroxyl group with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Reaction Scheme:

1-Methylguanosine + bis-POM-phosphate → m¹GMP-POM ester + byproducts

Key challenges include low yields (30–53% reported for analogous nucleosides) and instability of POM protecting groups during deprotection .

Silver-Mediated Nucleophilic Substitution

An alternative approach involves substituting a 5'-iodo-nucleoside precursor (3) with a silver salt of bis-POM-phosphate (8) . While applicable to m¹GMP synthesis, this method suffers from competing side reactions and incomplete substitution, leading to yields below 20% for similar compounds .

Reagents:

-

Silver bis-POM-phosphate (8)

-

5'-Iodo-1-methylguanosine (3)

Carbonyloxymethyl Ester Prodrugs

Phosphate monoesters (e.g., POM, POC) are widely used to improve membrane permeability. m¹GMP forms stable prodrugs via coupling with chloromethyl pivalate (POM-Cl) or chloromethyl isopropyl carbonate (POC-Cl) in the presence of diisopropylethylamine (DIPEA) .

Example Reaction:

m¹GMP + POM-Cl → m¹GMP-POM ester + HCl

Key Data:

| Prodrug Type | Coupling Agent | Yield (%) | Stability Profile |

|---|---|---|---|

| POM | POM-Cl | 53 | Acid-labile |

| POC | POC-Cl | 45 | Esterase-sensitive |

Cyclic Phosphate Derivatives

Cyclic m¹GMP analogs are synthesized via cyclization of 5'-monophosphate intermediates using dicyclohexylcarbodiimide (DCC) in pyridine. This approach, demonstrated for anti-HCV nucleosides, yields cyclic phosphates (29) with moderate efficiency (~30%) .

Reaction Pathway:

-

Phosphorylation of 1-methylguanosine with POCl₃.

-

Cyclization with DCC.

-

Prodrug coupling (e.g., POM/POC).

Phosphate Ester Hydrolysis

The 5'-phosphate group undergoes hydrolysis under acidic or enzymatic conditions. For POM prodrugs, cleavage occurs via esterases or acidic pH, releasing free m¹GMP .

Degradation Pathways:

-

Acidic Conditions: POM groups hydrolyze to form m¹GMP and pivalic acid.

-

Enzymatic Cleavage: Esterases (e.g., carboxylesterase) catalyze prodrug activation.

Biological Implications of Modifications

The N¹-methyl group in m¹GMP alters base-pairing and stacking interactions. In tRNA, this modification reduces ribosomal frameshifting efficiency by 30–50% compared to unmodified guanosine, as shown in retroviral systems .

Structural Impact:

-

Anticodon Flexibility: Loss of bulky Y-base modifications increases tRNA shiftiness .

-

Thermal Stability: Methylation elevates melting temperature (ΔTₘ +2–4°C) in RNA duplexes .

Spectral Data

Scientific Research Applications

Chemical Properties and Structure

1-Methylguanosine is classified as a purine nucleoside with the molecular formula and a molecular weight of approximately 297.27 g/mol. It features a methyl group attached to the nitrogen atom at position 1 of the guanine base, which affects its biochemical properties and interactions.

Biological Functions

1-Methylguanosine is involved in various biological functions, primarily related to RNA metabolism:

- RNA Modification : It is a common modification found in transfer RNA (tRNA) and ribosomal RNA (rRNA), influencing their stability and function.

- Signaling Molecule : Modified nucleosides like 1-methylguanosine can act as signaling molecules, potentially affecting gene expression and cellular responses.

Tumor Markers

One of the most promising applications of 1-methylguanosine is its potential as a tumor marker. Research has shown that modified nucleosides are excreted in abnormal amounts in the urine of patients with malignancies. Elevated levels of 1-methylguanosine have been associated with various cancers, including:

- Breast Cancer : Studies indicate that urinary excretion levels of 1-methylguanosine are significantly higher in breast cancer patients compared to healthy controls .

- Leukemia and Lymphoma : Increased concentrations of this modified nucleoside have been noted in patients suffering from hematological malignancies .

- Lung Cancer : Similar trends have been observed in lung cancer, where elevated levels correlate with disease progression .

The sensitivity and specificity of using urinary modified nucleosides as diagnostic markers make them valuable tools in oncology. For instance, studies have reported a sensitivity of 54% to 77% and specificity of 86% to 98% for detecting tumors using modified nucleosides, including 1-methylguanosine .

Biomarkers for Dietary Intake

1-Methylguanosine has also been detected in various food sources, suggesting its potential use as a biomarker for dietary intake. Its presence in foods such as poultry and dairy products indicates that it could be utilized to assess dietary habits or nutritional status .

Research Studies and Findings

Numerous studies have investigated the implications of 1-methylguanosine in health and disease:

- A study analyzing urine samples from cancer patients found significant elevations in modified nucleosides, including 1-methylguanosine, indicating increased RNA turnover associated with malignancies .

- Another research effort focused on optimizing methods for analyzing urinary nucleosides, demonstrating the reproducibility and accuracy of techniques used to measure levels of these biomarkers .

Mechanism of Action

The mechanism of action of 1-Methylguanosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the N1 position can influence the binding of proteins and other molecules to the RNA, thereby affecting processes such as translation and splicing. The compound interacts with specific molecular targets and pathways involved in RNA metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-MG5P is best understood through comparisons with related nucleoside phosphates. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Methylation Position: The N1-methylation in 1-MG5P (vs. In contrast, N7-methylguanosine is critical for mRNA capping, protecting transcripts from exonucleases .

Phosphorylation State: As a monophosphate, 1-MG5P lacks the high-energy bonds of triphosphates (e.g., GTP) but serves as a stable intermediate in nucleotide metabolism. GDP and GTP participate in energy transfer and signaling, whereas 1-MG5P’s role is likely regulatory or structural .

Biological Activity: 1-MG5P shows distinct enzyme inhibition profiles. For example, it competes with GMP for binding to guanylate kinase but with lower affinity due to steric hindrance from the methyl group . Dimethylguanosine derivatives exhibit enhanced solubility and membrane permeability compared to 1-MG5P, making them more suitable for therapeutic delivery .

Table 2: Physicochemical Properties

| Property | 1-MG5P | GMP | 7-Methylguanosine 5'-phosphate |

|---|---|---|---|

| Solubility in Water | Moderate (~50 mg/mL) | High (~100 mg/mL) | Low (~20 mg/mL) |

| pKa (Phosphate Group) | 1.5, 6.1, 9.2 | 1.2, 6.0, 9.0 | 1.6, 6.3, 9.4 |

| UV λmax (nm) | 254 | 252 | 256 |

Biological Activity

1-Methylguanosine 5'-(dihydrogen phosphate) (often abbreviated as m^7G) is a modified nucleoside that plays a significant role in various biological processes. This compound is particularly relevant in the context of RNA biology, where it is involved in the capping of mRNA molecules, influencing their stability, translation, and transport within cells. This article delves into the biological activity of 1-methylguanosine 5'-(dihydrogen phosphate), highlighting its mechanisms of action, synthesis methods, and implications in disease contexts.

- Molecular Formula : C₁₁H₁₆N₅O₈P

- Molecular Weight : 297.267 g/mol

- CAS Number : 2140-65-0

- Density : 2.0 ± 0.1 g/cm³

- Boiling Point : 737.4 ± 70.0 °C at 760 mmHg

1-Methylguanosine participates in several critical biological functions:

- mRNA Capping : The addition of a methyl group at the N7 position of guanosine enhances the stability of mRNA against degradation by exonucleases and facilitates its recognition by the ribosome during translation initiation .

- Protein Synthesis Regulation : The presence of m^7G cap structures is crucial for the recruitment of initiation factors such as eIF4E, which is essential for the assembly of the translation initiation complex .

Binding Studies

Research has demonstrated that synthetic analogs of m^7G can effectively bind to eIF4E proteins from various organisms, including Leishmania, indicating their potential as therapeutic agents against diseases caused by these parasites. For instance, studies showed that modified cap structures exhibit differential binding affinities, suggesting that specific modifications can enhance or diminish interactions with translation initiation factors .

Cytotoxic Activity

A study exploring the synthesis and cytotoxic activity of nucleoside analogs found that compounds related to m^7G exhibited significant activity against certain cancer cell lines. The methylation pattern in nucleosides influences their biological efficacy, with some derivatives showing enhanced apoptotic effects on tumor cells .

Implications in Disease Contexts

1-Methylguanosine and its derivatives have been implicated in various disease states:

- Cancer Therapy : The modulation of mRNA stability and translation through methylation has been targeted in cancer therapies, where altered expression of oncogenes and tumor suppressor genes can be influenced by these modifications .

- Viral Infections : Some viruses exploit host cell machinery for their replication, and understanding how viral RNAs interact with cellular capping mechanisms can lead to novel antiviral strategies targeting these interactions .

Comparative Analysis of Methylated Nucleosides

| Compound | Biological Function | Clinical Relevance |

|---|---|---|

| 1-Methylguanosine | mRNA capping, translation initiation | Cancer therapy, antiviral strategies |

| 7-Methylguanylate | Similar to m^7G but with different binding properties | Potential drug targets |

| N6-Methyladenosine | RNA modification influencing splicing | Role in various cancers |

Q & A

Q. What are the recommended synthetic routes for 1-Methylguanosine 5'-(dihydrogen phosphate) in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic phosphorylation or chemical modification of guanosine derivatives. For example:

- Enzymatic methods : Use kinases (e.g., glycerol kinase ) to phosphorylate 1-Methylguanosine, leveraging ATP/ADP cycling for energy transfer.

- Chemical synthesis : Employ protecting groups (e.g., trityl or acetyl) to selectively modify the ribose hydroxyl groups before introducing the phosphate moiety via phosphoramidite chemistry .

- Purification : Use anion-exchange chromatography or HPLC to isolate the product, referencing protocols for guanosine diphosphate derivatives .

Q. How can researchers validate the structural integrity and purity of 1-Methylguanosine 5'-(dihydrogen phosphate)?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm methylation at the N1 position of guanosine and phosphate linkage via - and -NMR shifts .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-MS) to verify molecular weight (e.g., expected [M-H] ion for CHNOP) .

- Chromatography : HPLC with UV detection (254 nm) to assess purity, using C18 columns and ammonium acetate buffers .

Q. What buffer systems are optimal for stabilizing 1-Methylguanosine 5'-(dihydrogen phosphate) in enzymatic assays?

- Methodological Answer :

- Use phosphate buffers (pH 6.0–7.5) to mimic physiological conditions, as seen in kinase assays .

- Avoid divalent cations (e.g., Mg) if studying metal-sensitive interactions, as they may chelate the phosphate group .

- Include reducing agents (e.g., DTT) to prevent oxidation of the guanine moiety .

Advanced Research Questions

Q. How does 1-Methylguanosine 5'-(dihydrogen phosphate) function in mRNA cap analog studies, and what experimental parameters influence its incorporation efficiency?

- Methodological Answer :

- Role : Acts as a cap analog to study mRNA translation and stability by competing with endogenous GTP during in vitro transcription .

- Optimization :

- Adjust the molar ratio of cap analog to GTP (e.g., 4:1) to maximize capping efficiency .

- Use T7 RNA polymerase with modified transcription buffers (e.g., 80 mM HEPES-KOH, pH 7.5) to enhance yield .

- Validation : Analyze capped mRNA via RNase digestion followed by MALDI-TOF MS .

Q. What are the metabolic implications of 1-Methylguanosine 5'-(dihydrogen phosphate) in nucleotide salvage pathways, and how can its interactions with kinases be quantified?

- Methodological Answer :

- Pathway Analysis : Track isotopic labeling (e.g., -ATP) in cell lysates to monitor phosphorylation/dephosphorylation kinetics .

- Kinase Assays : Use coupled enzyme systems (e.g., lactate dehydrogenase/pyruvate kinase) to measure ADP generation via NADH absorbance (340 nm) .

- Data Interpretation : Compare kinetic parameters (K, V) with unmethylated guanosine derivatives to assess methylation effects .

Q. How do salt forms (e.g., sodium vs. free acid) impact the solubility and experimental utility of 1-Methylguanosine 5'-(dihydrogen phosphate)?

- Methodological Answer :

- Solubility : Sodium salts (e.g., sc-214408 ) enhance aqueous solubility (>50 mg/mL) compared to free acid forms.

- Enzyme Compatibility : Free acid forms are preferred in metal-sensitive assays to avoid sodium interference .

- Conversion Protocols : Dialyze sodium salts against ammonium acetate (pH 5.0) to generate free acid forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.